2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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Description
Scientific Research Applications
Crystal Structure and Conformation
- Studies have examined the crystal structures of related compounds, revealing insights into their conformation and molecular interactions. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides showed a folded conformation around the methylene atom, with intramolecular hydrogen bonds stabilizing this conformation (Subasri et al., 2016).
Potential as Dual Inhibitors
- A study on analogues of the compound showed that they might act as potent dual inhibitors of human thymidylate synthase and dihydrofolate reductase, suggesting potential applications in cancer therapy (Gangjee et al., 2008).
Applications in Polymer Synthesis
- Research has been conducted on triphenylamine-containing monomers related to the compound, which have been used to synthesize novel polyamides and polyimides with high glass transition temperatures, indicating potential applications in materials science (Liaw et al., 2002).
Antimicrobial and Antitumor Activity
- Some derivatives of the compound have been synthesized and shown to possess antimicrobial and antitumor activities. This includes studies on pyrimidine-triazole derivatives and thieno[3,2-d]pyrimidine derivatives, which indicated potent activity against various bacterial and fungal strains, as well as human cancer cell lines (Hossan et al., 2012); (Hafez & El-Gazzar, 2017).
Chemiluminescence Properties
- Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are structurally related to the compound, has explored their base-induced chemiluminescence, hinting at potential applications in analytical chemistry (Watanabe et al., 2010).
Chemical Modification and Synthesis Techniques
- Various studies have focused on the chemical modification and synthesis of related compounds, exploring different methods and applications, such as the synthesis of β-lactams and examination of their antimicrobial properties (Kishimoto et al., 1984).
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-7-9-18(10-8-15)13-25-21(28)14-31-24-26-19-11-12-30-22(19)23(29)27(24)20-6-4-5-16(2)17(20)3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRKTCKWDXKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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